molecular formula C26H18N4O2S B15028970 (3Z)-1-benzyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15028970
M. Wt: 450.5 g/mol
InChI Key: NUPLXICSYKGBBT-DQRAZIAOSA-N
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Description

The compound "(3Z)-1-benzyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one" features a complex heterocyclic framework combining indole, thiazolo-triazole, and benzyl moieties. Its Z-configuration at the 3-position ensures stereochemical rigidity, which is critical for bioactivity . The 3-methylphenyl substituent at the thiazolo-triazole ring and the benzyl group at the indole nitrogen distinguish it from structurally related compounds.

Properties

Molecular Formula

C26H18N4O2S

Molecular Weight

450.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H18N4O2S/c1-16-8-7-11-18(14-16)23-27-26-30(28-23)25(32)22(33-26)21-19-12-5-6-13-20(19)29(24(21)31)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3/b22-21-

InChI Key

NUPLXICSYKGBBT-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, methylphenyl compounds, and thiazolo-triazole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new materials with specific properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s unique structure allows it to interact with various biological targets. It is investigated for its potential therapeutic effects and as a lead compound in drug discovery programs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Bioactivity
Compound Name / Identifier Substituents Bioactivity Melting Point (°C) Reference
Target Compound Benzyl (indole N), 3-methylphenyl (thiazolo-triazole) Under investigation Not reported
(3Z)-1-Methyl-3-[2-(4-methylphenyl)-... (Ev3) Methyl (indole N), 4-methylphenyl (thiazolo-triazole) Not specified Not reported
(3Z)-1-Benzyl-3-[2-(4-ethoxyphenyl)-... (Ev11) Benzyl (indole N), 4-ethoxyphenyl (thiazolo-triazole) Predicted antimycobacterial Not reported
Compound 2h (Ev7) 4-Chlorophenyl, acetamide side chain Anticancer (in vitro) 224–226
Compound 5b (Ev1) 3-Hydroxyphenyl, indolylmethylene Antibacterial, antifungal (lead compound) Not reported
  • The 3-methylphenyl substituent may reduce metabolic degradation compared to electron-withdrawing groups (e.g., 4-chlorophenyl in Ev7), as methyl groups are less prone to oxidative metabolism . Analogues with polar groups (e.g., hydroxyl in Ev1’s 5b) exhibit stronger antimicrobial activity but may suffer from poor bioavailability due to higher solubility limitations .

Pharmacological and Physicochemical Properties

  • Anticancer Potential: Compounds like 2h (Ev7) with chlorophenyl and acetamide chains show moderate anticancer activity (LCMS m/z 449 [M+H]+). The target compound’s benzyl group may enhance binding to hydrophobic pockets in kinases or tubulin, but this requires validation .
  • Antimicrobial Activity : Lead compounds in Ev1 (e.g., 5b) demonstrate IC50 values <10 µg/mL against S. aureus and C. albicans. The target compound’s lack of polar groups might limit direct antimicrobial efficacy unless optimized for target-specific interactions .
  • Synthetic Feasibility : The target compound’s synthesis likely parallels Ev7’s methods, involving condensation of indole derivatives with thiazolo-triazole precursors. However, introducing the 3-methylphenyl group requires regioselective coupling, which may reduce yield compared to simpler substituents .

Stereochemical and Conformational Considerations

  • The Z-configuration in the target compound enforces a planar geometry between the indole and thiazolo-triazole moieties, critical for π-π stacking in protein binding. This contrasts with uncharacterized stereoisomers in other analogues, where activity may vary significantly .
  • Ring Puckering: Molecular dynamics studies (Ev8) suggest that minor puckering in the thiazolo-triazole ring could modulate interactions with enzymes like cytochrome P450 or bacterial efflux pumps. The rigid benzyl group in the target compound may restrict such conformational flexibility compared to smaller substituents .

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